1-Isopropyl-5-nitro-1H-pyrazole
Overview
Description
1-Isopropyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Isopropyl-5-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of isopropyl hydrazine with a suitable nitro-substituted 1,3-dicarbonyl compound under acidic or basic conditions. Industrial production methods often employ one-pot, multi-component processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Isopropyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino-substituted pyrazoles and fused heterocyclic compounds .
Scientific Research Applications
1-Isopropyl-5-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new pharmaceuticals.
Medicine: It is investigated for its potential anti-inflammatory and anticancer activities.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-nitro-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
1-Isopropyl-5-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 3,5-dimethylpyrazole and 1-phenyl-3-methyl-1H-pyrazole. While these compounds share a similar core structure, this compound is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity .
Similar compounds include:
- 3,5-Dimethylpyrazole
- 1-Phenyl-3-methyl-1H-pyrazole
- 1-Aryl-3,4,5-substituted pyrazoles
Properties
IUPAC Name |
5-nitro-1-propan-2-ylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2)8-6(9(10)11)3-4-7-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQWDGQLNXKFLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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